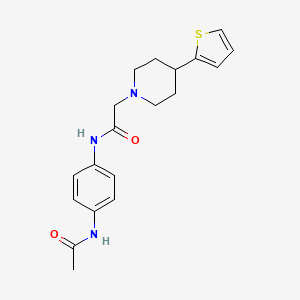

(S)-3-phenyl-2-(1-tosylpiperidine-4-carboxamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compounds I found are “(S)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)butanoic acid” and "(S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid" . These compounds are similar in structure to the one you mentioned, but with a methyl group instead of a phenyl group .

Molecular Structure Analysis

The molecular formula for “(S)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)butanoic acid” is C18H26N2O5S and its molecular weight is 382.47 . The structure would likely involve a piperidine ring, a tosyl group, and a carboxamido group .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point, boiling point, and density, are not available in the sources I found .Aplicaciones Científicas De Investigación

Green Chemistry Applications

Phloretic acid, a phenolic compound related to the chemical class of (S)-3-phenyl-2-(1-tosylpiperidine-4-carboxamido)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is sustainable and paves the way toward a multitude of applications in materials science due to its ability to provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules without requiring a solvent or purification during synthesis (Trejo-Machin et al., 2017).

Propionic Acid Recovery

Research has focused on the recovery of propionic acid, an important carboxylic acid in the chemical industry, from aqueous waste streams and fermentation broth. The study explores reactive extraction using extractant-diluent, mixed extractants in diluents, and extractants in mixed diluents as emerging areas for propionic acid recovery. Improved extractions using binary extractants and binary diluents were observed, which can significantly contribute to the design of reactive extraction processes for propionic acid recovery (Keshav et al., 2009).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition of biocatalysts by carboxylic acids is crucial for the engineering of robust strains for industrial applications. Carboxylic acids, including propionic acid, become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. This research aims to identify metabolic engineering strategies to increase microbial robustness against such inhibitions, which is vital for the production of bio-renewable chemicals and fuels (Jarboe et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-16-7-9-19(10-8-16)30(28,29)24-13-11-18(12-14-24)21(25)23-20(22(26)27)15-17-5-3-2-4-6-17/h2-10,18,20H,11-15H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZSOZMWFPKJDM-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B2742847.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B2742852.png)

![Bicyclo[2.2.1]hept-5-en-2-one, (1S,4S)-](/img/structure/B2742856.png)

![2,6-difluoro-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2742861.png)

![ethyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742862.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2742867.png)